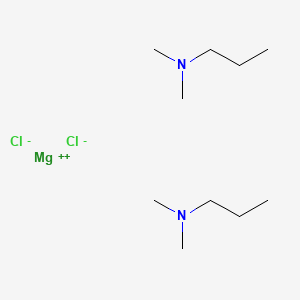
magnesium;N,N-dimethylpropan-1-amine;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;N,N-dimethylpropan-1-amine;chloride is a chemical compound with the molecular formula C₅H₁₂ClMgN. It is known for its unique structure, which includes a magnesium atom bonded to a N,N-dimethylpropan-1-amine group and a chloride ion. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;N,N-dimethylpropan-1-amine;chloride can be synthesized through the reaction of magnesium with N,N-dimethylpropan-1-amine and a chloride source. The reaction typically occurs in an inert atmosphere to prevent oxidation. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) are commonly used.
Catalyst: No specific catalyst is required for this reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with controlled conditions to ensure high yield and purity. The process includes:
Reactant Purity: High-purity reactants are used to minimize impurities.
Reaction Control: Automated systems control the reaction parameters such as temperature, pressure, and reactant flow rates.
Purification: The product is purified using techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;N,N-dimethylpropan-1-amine;chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Addition Reactions: It can react with electrophiles to form addition products.
Complex Formation: The magnesium atom can form complexes with other ligands.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Electrophiles: Electrophiles such as alkyl halides and carbonyl compounds are used in addition reactions.
Solvents: Anhydrous solvents like THF and diethyl ether are commonly used to maintain the reactivity of the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as N,N-dimethylpropan-1-amine derivatives are formed.
Addition Products: The addition of electrophiles results in compounds with new functional groups attached to the N,N-dimethylpropan-1-amine moiety.
Aplicaciones Científicas De Investigación
Magnesium;N,N-dimethylpropan-1-amine;chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of magnesium;N,N-dimethylpropan-1-amine;chloride involves its ability to donate electrons and form complexes with other molecules. The magnesium atom acts as a Lewis acid, facilitating reactions by stabilizing negative charges on intermediates. The N,N-dimethylpropan-1-amine group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium;N,N-dimethylpropan-1-amine;bromide
- Magnesium;N,N-dimethylpropan-1-amine;iodide
- Magnesium;N,N-dimethylpropan-1-amine;fluoride
Uniqueness
Magnesium;N,N-dimethylpropan-1-amine;chloride is unique due to its specific chloride ion, which influences its reactivity and solubility. Compared to its bromide, iodide, and fluoride counterparts, the chloride variant offers distinct advantages in terms of reaction kinetics and product stability.
Propiedades
Fórmula molecular |
C10H26Cl2MgN2 |
|---|---|
Peso molecular |
269.54 g/mol |
Nombre IUPAC |
magnesium;N,N-dimethylpropan-1-amine;dichloride |
InChI |
InChI=1S/2C5H13N.2ClH.Mg/c2*1-4-5-6(2)3;;;/h2*4-5H2,1-3H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
ZZYSULFVISQGCB-UHFFFAOYSA-L |
SMILES canónico |
CCCN(C)C.CCCN(C)C.[Mg+2].[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


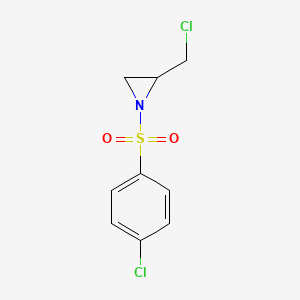
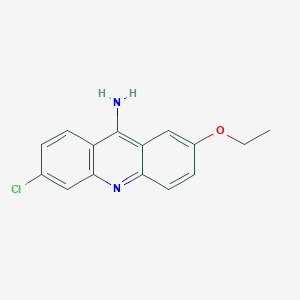
![2-[(4-Bromophenyl)methyl]azepane](/img/structure/B11850783.png)
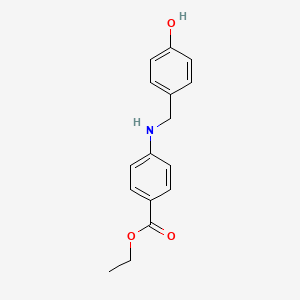
![2-Phenyl-4-(propan-2-yl)-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B11850785.png)


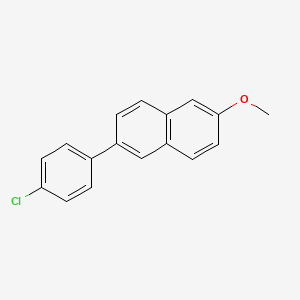
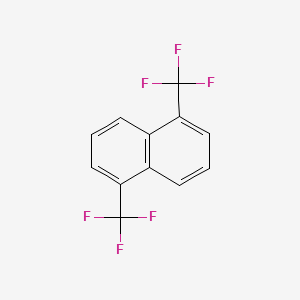

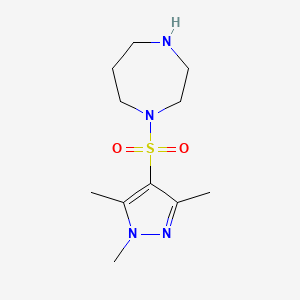
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B11850823.png)

![8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11850841.png)
